5-amino-2-(boc-amino)methyl)phenylboronic acid
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Overview
Description
5-amino-2-(boc-amino)methyl)phenylboronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an amino group, a tert-butoxycarbonyl (BOC) protected amino group, and a boronic acid functional group attached to a phenyl ring. The BOC group is commonly used as a protecting group for amines in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-amino-2-bromomethylphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-amino-2-(boc-amino)methyl)phenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Deprotection: Trifluoroacetic acid, hydrochloric acid, and solvents like dichloromethane or methanol are used.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Deprotection: The major product is the free amine after removal of the BOC group.
Scientific Research Applications
Chemistry: 5-amino-2-(boc-amino)methyl)phenylboronic acid is used in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: Boronic acids, in general, have been explored for their potential in medicinal chemistry, particularly as enzyme inhibitors. This compound could be investigated for similar applications, although specific studies on this compound are limited.
Industry: In the chemical industry, boronic acids are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
The mechanism of action of 5-amino-2-(boc-amino)methyl)phenylboronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the amino and BOC-protected amino groups, making it less versatile in certain synthetic applications.
4-Aminophenylboronic Acid: Contains an amino group but lacks the BOC protection and the specific substitution pattern of 5-amino-2-(boc-amino)methyl)phenylboronic acid.
Uniqueness: The presence of both an amino group and a BOC-protected amino group, along with the boronic acid functionality, makes this compound a unique and versatile compound for various synthetic applications.
Properties
IUPAC Name |
[5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWXUSZRNSYRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)CNC(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168184 |
Source
|
Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-85-0 |
Source
|
Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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